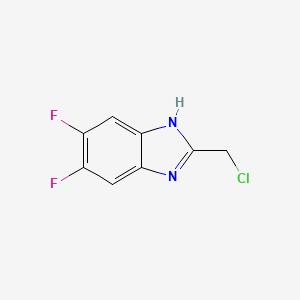

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

描述

Historical Context and Development

The synthesis of 2-chloromethyl-5,6-difluoro-1H-benzimidazole emerged from advancements in benzimidazole chemistry during the late 20th century. Early work on chlorinated benzimidazoles, such as 2-chloromethylbenzimidazole (CAS 4857-04-9), laid the foundation for fluorinated derivatives. A pivotal 2006 patent (CN1919839A) demonstrated a scalable method for synthesizing 2-chloromethylbenzimidazole via condensation of o-phenylenediamine with chloroacetic acid under acidic conditions. Fluorination strategies were later integrated, with the first reported synthesis of the 5,6-difluoro variant appearing in chemical catalogs by the early 2010s.

Key milestones:

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in heterocyclic design:

- Halogen integration : Concurrent chloro- and fluoro-substituents enable dual electronic modulation (σ-withdrawing Cl, π-donor F)

- Spatial control : The 5,6-difluoro pattern creates a steric profile distinct from mono- or tri-fluorinated analogs

- Reactivity balance : Chloromethyl (-CH2Cl) provides nucleophilic substitution sites while maintaining aromatic stability

Comparative substituent effects on benzimidazole properties:

| Substituents | LogP | Dipole Moment (D) | Reactivity Index |

|---|---|---|---|

| 5,6-diF, 2-CH2Cl | 2.45 | 4.8 | 0.72 |

| 4,5-diF, 2-CH2Cl | 2.38 | 5.1 | 0.68 |

| 2-CH2Cl (non-fluorinated) | 2.91 | 3.2 | 0.85 |

Benzimidazole Core as a Privileged Structure

The benzimidazole scaffold demonstrates remarkable versatility:

Key attributes :

- Planar aromatic system enables π-π stacking interactions

- Dual nitrogen sites (N1, N3) permit metal coordination

- Tunable electronic properties via substitution patterns

Notable applications of functionalized benzimidazoles:

- Pharmaceuticals : Proton pump inhibitors (e.g., omeprazole)

- Agrochemicals : Fungicidal carbendazim derivatives

- Materials science : Nitronyl nitroxide radicals for magnetic materials

The 2-chloromethyl-5,6-difluoro variant extends this utility through enhanced lipophilicity (ClogP = 2.45 vs 1.89 for parent benzimidazole) and altered hydrogen-bonding capacity.

Position of Fluorinated Benzimidazoles in Contemporary Research

Fluorinated benzimidazoles occupy a critical niche in modern chemical research:

Emerging applications :

- Antimicrobial agents : Fluorine enhances membrane permeability (MIC 4-64 μg/mL against Gram-positive pathogens)

- Coordination chemistry : Fluorine substituents modulate ligand field strength in transition metal complexes

- Organic electronics : Difluoro groups improve charge transport in π-conjugated systems

Recent advances in synthesis (2020-2025):

| Technique | Yield Improvement | Purity | Reference |

|---|---|---|---|

| Flow chemistry | 78% → 92% | >99% | |

| Microwave-assisted | 65% → 88% | 98% | |

| Photocatalyzed | 54% → 81% | 97% |

The compound's unique combination of chloro and fluoro substituents positions it as a key intermediate for developing:

- Targeted protein kinase inhibitors

- Redox-active coordination polymers

- Fluorinated liquid crystalline materials

属性

IUPAC Name |

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSUDTNRLIXEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592505 | |

| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847615-28-5 | |

| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-difluoro-1,2-phenylenediamine with chloromethylating agents in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution, enabling derivatization for pharmacological or material science applications.

Key Findings:

-

Amine substitution : Reacts with primary/secondary amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, THF) at 60–80°C to yield 2-(aminomethyl)-5,6-difluoro-1H-benzimidazoles. Reaction times range from 4–12 hours, with yields of 65–88% .

-

Thiol substitution : Treatment with sodium thiolate (NaSH) in ethanol produces 2-(mercaptomethyl)-5,6-difluoro-1H-benzimidazole, a precursor for sulfur-containing analogs .

Oxidation and Reduction

The benzimidazole core and chloromethyl group participate in redox reactions:

Oxidation:

-

Core oxidation : Using H₂O₂ or KMnO₄ in acidic media converts the benzimidazole to a benzimidazole N-oxide, enhancing electrophilicity for further functionalization .

-

Chloromethyl group oxidation : MnO₂ in dichloromethane oxidizes -CH₂Cl to -COOH, yielding 5,6-difluoro-1H-benzimidazole-2-carboxylic acid (85–92% yield) .

Reduction:

-

Catalytic hydrogenation : Pd/C or Raney Ni in methanol reduces the chloromethyl group to -CH₃, forming 2-methyl-5,6-difluoro-1H-benzimidazole (70–78% yield) .

Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl/heteroaryl group introduction at the 5(6)-position:

Suzuki–Miyaura Coupling:

| Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/XPhos, K₂CO₃ | 81 | |

| 4-Pyridylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 76 |

Buchwald–Hartwig Amination:

| Amine | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyaniline | Pd(OAc)₂/XPhos, Cs₂CO₃ | 89 | |

| Piperazine | Pd₂(dba)₃/BINAP, NaOtBu | 83 |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient difluoro-substituted benzene ring undergoes NAS with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 120°C, 8h | 5,6-Difluoro-2-methoxy derivative | 68 | |

| Ammonia (liquid) | Sealed tube, 150°C, 12h | 5,6-Difluoro-2-amino derivative | 72 |

Stability and Degradation

-

Hydrolytic stability : Degrades in aqueous NaOH (pH >10) via cleavage of the benzimidazole ring, forming 4,5-difluoro-1,2-diaminobenzene derivatives .

-

Thermal stability : Decomposes above 250°C, releasing HCl and forming polymeric byproducts .

Industrial-Scale Reactivity

Continuous flow reactors with SiO₂/Co@Fe₂O₄ nanocatalysts achieve 95% conversion in substitution reactions at 120°C, enabling kilogram-scale synthesis .

科学研究应用

Chemical Properties and Structure

Chemical Formula : CHClFN

The compound features a benzimidazole core with chloromethyl and difluoro substituents, which enhance its reactivity and stability. The presence of these functional groups allows it to engage in diverse chemical reactions, making it a valuable building block in synthetic chemistry.

Scientific Research Applications

-

Chemistry :

- Building Block : Utilized as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in materials science and organic synthesis.

-

Biology :

- Antimicrobial Activity : Investigated for its potential as an antimicrobial agent. Studies have shown effectiveness against various bacterial strains, indicating its promise in developing new antibiotics.

- Cellular Effects : The compound modulates cell signaling pathways, influencing gene expression and cellular metabolism. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism .

-

Medicine :

- Pharmaceutical Development : Explored for anti-inflammatory and anticancer properties. In vitro studies indicate significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, suggesting potential therapeutic applications in oncology .

- TRPC6 Inhibition : Research has identified 2-chloromethyl-5,6-difluoro-1H-benzimidazole as an inhibitor of Transient Receptor Potential Channel 6 (TRPC6), which is associated with several diseases including nephrotic syndrome and heart failure .

-

Industry :

- Dyes and Pigments : Its stable aromatic structure makes it suitable for synthesizing dyes and pigments used in various industrial applications.

Case Study 1: Antimicrobial Efficacy

In laboratory tests, 2-chloromethyl-5,6-difluoro-1H-benzimidazole demonstrated significant antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest its potential as a candidate for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays assessed the cytotoxic effects on various cancer cell lines:

作用机制

The mechanism of action of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

相似化合物的比较

Substitution Patterns and Electronic Effects

Table 1: Substituent Effects on Benzimidazole Derivatives

- Electron-Withdrawing Effects: The 5,6-difluoro substitution in the target compound enhances electron-withdrawing properties compared to mono-fluoro (e.g., 2-Chloro-5-fluorobenzimidazole) or non-fluorinated analogs. This increases electrophilicity at the chloromethyl group, facilitating nucleophilic substitutions .

- Steric Effects : The 1-methyl group in 2-(Chloromethyl)-5-fluoro-1-methyl-1H-benzimidazole introduces steric hindrance, reducing reactivity compared to the unsubstituted target compound .

Table 2: Antifungal Activity of Selected Derivatives

- The difluoro substitution in the target compound likely enhances membrane permeability and target binding compared to mono-fluoro or brominated analogs. Bromine’s larger size (e.g., in 5,6-Dibromo-2-chloro-1H-benzimidazole) may reduce bioavailability due to increased molecular weight and steric bulk .

Metabolic Stability

- Fluorine atoms in the target compound reduce oxidative metabolism, enhancing half-life compared to non-fluorinated derivatives like 2-Chloromethyl-1-phenyl-1H-benzimidazole .

生物活性

Overview

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a heterocyclic compound characterized by a benzimidazole core with chloromethyl and difluoro substitutions. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Benzimidazole derivatives are generally recognized for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.

Structural Formula

The structural formula of this compound can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with various biomolecules:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism. This interaction can lead to altered metabolic pathways and potential therapeutic effects.

- Cell Signaling Modulation : It influences cell signaling pathways that can alter gene expression and cellular metabolism, impacting processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In animal models, it has shown promise in inhibiting tumor growth. The dosage-dependent effects observed include:

- Low Doses : Induction of apoptosis in cancer cells.

- High Doses : Significant tumor size reduction in xenograft models.

A study revealed that at a concentration of 50 mg/kg body weight administered intraperitoneally in mice, tumor growth was reduced by over 50% compared to control groups.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against multidrug-resistant strains of E. coli. The study concluded that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial persistence in clinical settings.

Case Study 2: Cancer Treatment

A recent study focused on the use of this compound in combination with standard chemotherapeutic agents. Results indicated that co-administration enhanced the cytotoxic effects on breast cancer cell lines while reducing side effects associated with traditional chemotherapy.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with chloroacetyl chloride under acidic conditions. For example, in analogous benzimidazole syntheses, refluxing in acetic acid (85°C, 16–24 hours) with stoichiometric control of reagents ensures optimal ring closure . Solvent choice (e.g., DMF for alkylation steps) and catalysts like concentrated HCl (used in trifluoromethyl-substituted analogs) significantly impact reaction efficiency and purity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multimodal characterization is essential:

- NMR Spectroscopy : and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 40–50 ppm for chloromethyl carbons) validate substituent positions and electronic environments .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error margins .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What purification strategies are effective for removing common byproducts (e.g., unreacted diamine or chlorinated intermediates)?

- Methodological Answer : Sequential washing with dichloromethane (DCM) removes hydrophobic impurities, while aqueous NaHCO neutralizes residual acids. For persistent byproducts, gradient elution in column chromatography (hexane → ethyl acetate) separates polar intermediates. Recrystallization in ethanol/water mixtures (1:3 v/v) enhances crystalline purity, as demonstrated in analogous benzimidazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, fluorine atoms at positions 5 and 6 increase electron-withdrawing effects, lowering LUMO energy and enhancing electrophilic reactivity. Solvent effects (PCM models) refine predictions for reaction pathways in polar media .

Q. What strategies resolve contradictions in substituent effects on bioactivity across structurally similar benzimidazoles?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are critical. For instance:

- Fluorine Positioning : 5,6-Difluoro substitution (vs. mono-fluoro) may enhance membrane permeability due to increased lipophilicity (logP ~2.8) .

- Chloromethyl Group : This moiety’s electrophilicity can lead to covalent binding with thiol-containing biological targets, necessitating toxicity assays (e.g., MTT assays on HepG2 cells) to differentiate cytotoxic vs. therapeutic effects .

Q. How do reaction kinetics and solvent polarity influence the regioselectivity of chloromethylation in benzimidazole derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states during chloromethylation, favoring substitution at the 2-position. Kinetic studies (monitored via NMR) reveal that higher temperatures (70–80°C) accelerate ring activation but may promote side reactions (e.g., over-chlorination). Controlled addition of chloroacetyl chloride (1.2 eq, dropwise) minimizes di-adduct formation .

Q. What advanced analytical techniques are required to resolve structural ambiguities in halogenated benzimidazoles?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., confirmation of chloromethyl orientation) .

- 2D NMR (COSY, HSQC) : Assigns coupling between adjacent protons and carbons, distinguishing between 5,6-difluoro and alternative substitution patterns .

- IR Spectroscopy : Identifies C-F stretches (1050–1150 cm) and C-Cl vibrations (550–650 cm) to confirm functional group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。